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5-(3-Acetylphenyl)thiophene-2-carbaldehyde

Cat. No.: B13635305
M. Wt: 230.28 g/mol
InChI Key: QPOUOAPFEHSTCY-UHFFFAOYSA-N
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Description

Strategic Significance of Substituted Thiophene (B33073) Derivatives in Advanced Organic Chemistry Research

Substituted thiophenes are a class of heterocyclic compounds that have garnered immense interest due to their versatile applications. Molecules incorporating the thiophene nucleus exhibit a wide array of important pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, antioxidant, and antitumor properties. nih.govmdpi.comencyclopedia.pubnih.gov The thiophene ring is a bioisostere of the benzene ring, meaning it can often substitute for a phenyl group in drug candidates to modulate potency, selectivity, and pharmacokinetic properties. nih.gov This strategic importance has established the thiophene scaffold as a foundational element in drug discovery and development. nih.govnih.gov

Beyond their medicinal applications, thiophene derivatives are pivotal in the field of materials science. They are integral building blocks for organic semiconductors, finding use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells. researchgate.net The sulfur atom in the thiophene ring endows these materials with unique electronic properties that can be finely tuned through substitution, making them highly valuable for the development of advanced electronic and optoelectronic devices. researchgate.net

Importance of Aryl and Formyl Functional Groups in Molecular Design and Synthesis

The functionality of an organic molecule is dictated by its constituent groups, and in 5-(3-Acetylphenyl)thiophene-2-carbaldehyde, the aryl and formyl groups are of primary importance.

An aryl group is a functional group derived from an aromatic ring. The introduction of aryl substituents is a powerful strategy in molecular design for creating complex architectures and tuning electronic properties. The formation of carbon-carbon bonds between an aryl group and a heterocyclic ring, such as thiophene, is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method. researchgate.netnih.govnih.govmdpi.comnih.gov This reaction's tolerance for a wide range of functional groups makes it an indispensable tool for synthesizing 5-arylthiophene derivatives. researchgate.netmdpi.com

The formyl group (-CHO), the defining feature of an aldehyde, is one of the most versatile functional groups in organic synthesis. nih.gov Its carbonyl carbon is electrophilic and highly susceptible to nucleophilic attack, enabling a vast number of chemical transformations. nih.gov For thiophene-2-carbaldehyde and its derivatives, the formyl group serves as a synthetic handle for reactions such as condensations (e.g., Knoevenagel condensation), oxidations to carboxylic acids, and the formation of imines, providing pathways to a diverse range of more complex molecules. researchgate.netresearchgate.netwikipedia.org

Rationale for Investigating this compound: Addressing Knowledge Gaps in Structure-Property Relationships and Reactivity

While the broader classes of substituted thiophenes and aromatic aldehydes are well-documented, the specific compound this compound occupies a unique chemical space that presents a clear knowledge gap. The rationale for its investigation is rooted in its distinct trifunctional nature, possessing three key sites for chemical modification:

The formyl group at the 2-position of the thiophene ring.

The acetyl group (a ketone) at the meta-position of the phenyl ring.

The electronically coupled bi-aryl system composed of the thiophene and phenyl rings.

This specific arrangement allows for the systematic study of structure-property relationships. The placement of the acetyl group at the meta position electronically insulates it from direct resonance conjugation with the thiophene ring, creating a different electronic environment compared to its ortho- or para-substituted isomers. Investigating this molecule allows chemists to probe the differential reactivity of the aldehyde versus the ketone under various reaction conditions, opening possibilities for selective chemical transformations. Understanding these subtleties is crucial for designing sophisticated synthetic pathways where each functional group can be addressed independently.

Overview of Research Objectives and Scope for this compound

Based on the existing knowledge gaps, a focused investigation of this compound would be guided by several key research objectives. The scope of such research would be to fully elucidate the chemical character of this molecule and establish its utility as a versatile synthetic intermediate.

The primary objectives would include:

Synthesis: To develop and optimize a high-yielding, regioselective synthetic route to the target molecule, likely employing a Suzuki-Miyaura cross-coupling between a suitably substituted thiophene (e.g., 5-formylthiophene-2-boronic acid) and an acetylated aryl halide (e.g., 3-bromoacetophenone), or the reverse combination. researchgate.netnih.gov

Characterization: To unambiguously confirm the structure and purity of the synthesized compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structure-Property Analysis: To investigate the fundamental physicochemical properties of the molecule, such as its thermal stability, solubility, and electronic properties (e.g., through UV-Vis spectroscopy and computational studies), to understand how the specific substitution pattern influences its molecular characteristics.

Reactivity Studies: To explore the chemical reactivity of the compound, with a focus on the selective manipulation of the formyl and acetyl carbonyl groups. This would involve subjecting the molecule to various reagents to map its synthetic potential as a building block for more complex derivatives, such as chalcones, polymers, or heterocyclic systems.

Detailed Research Findings

Although specific research publications focusing exclusively on this compound are not available in the current literature, a wealth of information on closely related 5-arylthiophene-2-carbaldehydes provides a strong foundation for understanding its likely synthesis and potential applications.

Research in this area has heavily focused on the synthesis of these compounds via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.govnih.govdntb.gov.ua This method is highly effective for creating the C-C bond between the thiophene ring (at position 5) and an aryl ring. The typical starting materials are 5-bromothiophene-2-carbaldehyde and a relevant arylboronic acid. mdpi.comnih.gov The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, a base like K₃PO₄, and a solvent system like aqueous dioxane or toluene. nih.govnih.gov

Once synthesized, these arylthiophene derivatives are often evaluated for their biological activity. For instance, studies on various 4-arylthiophene-2-carbaldehydes have shown that these compounds can exhibit significant antibacterial, antioxidant, and anti-urease activities. researchgate.netnih.govnih.gov Similarly, other substituted thiophene derivatives have been investigated and found to possess a broad spectrum of biological effects, including antimicrobial and antifungal properties. nih.govnih.gov These findings suggest that this compound could also serve as a scaffold for developing new therapeutic agents. The presence of the acetyl group, in particular, offers a site for further derivatization to potentially enhance or modulate such biological activities.

Data Tables

As specific experimental data for this compound is not publicly documented, the following tables provide data for highly analogous compounds to serve as a reference and predictive tool.

Table 1: Physicochemical Properties of an Analogous Compound: 5-Phenylthiophene-2-carbaldehyde (B91291)

This interactive table displays key physical and chemical properties for 5-Phenylthiophene-2-carbaldehyde, which shares the core 5-arylthiophene-2-carbaldehyde structure.

PropertyValueSource
Molecular FormulaC₁₁H₈OS nih.govsigmaaldrich.com
Molecular Weight188.25 g/mol nih.govsigmaaldrich.com
Physical FormSolid sigmaaldrich.com
Melting Point92-95 °C sigmaaldrich.com

Table 2: Representative Spectroscopic Data for the Thiophene-2-carbaldehyde Core

This table presents typical spectroscopic signatures for the core functional groups found in the target molecule, based on data from thiophene-2-carbaldehyde and its simple aryl derivatives.

SpectroscopyFunctional GroupCharacteristic SignalSource
IR C=O (Aldehyde)~1665 cm⁻¹ researchgate.net
¹H NMR Aldehyde Proton (-CHO)δ 9.9-10.0 ppm (singlet) nih.govrsc.org
¹H NMR Thiophene Ring Protonsδ 7.2-8.1 ppm (doublets) nih.govrsc.org
¹³C NMR Aldehyde Carbonyl (C=O)δ ~183 ppm rsc.org
¹³C NMR Thiophene Ring Carbonsδ 128-144 ppm rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O2S B13635305 5-(3-Acetylphenyl)thiophene-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

5-(3-acetylphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H10O2S/c1-9(15)10-3-2-4-11(7-10)13-6-5-12(8-14)16-13/h2-8H,1H3

InChI Key

QPOUOAPFEHSTCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(S2)C=O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 5 3 Acetylphenyl Thiophene 2 Carbaldehyde

Retrosynthetic Analysis and Key Disconnections for 5-(3-Acetylphenyl)thiophene-2-carbaldehyde

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the primary disconnection points are the C-C bond linking the thiophene (B33073) and phenyl rings, and the formyl and acetyl groups.

Primary Disconnections:

Thiophene-Phenyl Bond: This bond can be disconnected via a cross-coupling reaction, suggesting precursors like a 5-halothiophene-2-carbaldehyde and a (3-acetylphenyl)boronic acid (or equivalent organometallic reagent).

Formyl Group: The formyl group can be introduced onto a pre-existing 5-(3-acetylphenyl)thiophene core through a formylation reaction.

Acetyl Group: The acetyl group can be introduced onto a 5-phenylthiophene-2-carbaldehyde (B91291) scaffold via an acylation reaction.

Based on these disconnections, two primary retrosynthetic pathways emerge:

Pathway A: Late-stage Formylation/Acylation

Retrosynthetic Pathway A

This pathway involves first constructing the 5-phenylthiophene core and then introducing the functional groups.

Pathway B: Early-stage Functionalization

Retrosynthetic Pathway B

This approach involves using functionalized starting materials that already contain the formyl or acetyl groups.

Development of Novel Synthetic Pathways for this compound

Building upon the retrosynthetic analysis, several synthetic methodologies have been developed to efficiently access this compound and its analogs.

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming the C-C bond between the thiophene and phenyl rings. This reaction typically involves the coupling of a thiophene derivative (e.g., 5-bromothiophene-2-carbaldehyde) with an arylboronic acid (e.g., (3-acetylphenyl)boronic acid) in the presence of a palladium catalyst and a base. nih.govmdpi.comnih.gov

Recent advances in thiophene synthesis using metal-catalyzed heterocyclization and cross-coupling reactions:

Recent research has focused on expanding the scope and efficiency of metal-catalyzed reactions for thiophene synthesis. bohrium.com This includes the development of new palladium catalysts with enhanced activity and stability, allowing for milder reaction conditions and broader functional group tolerance. mdpi.com For instance, the use of specialized phosphine (B1218219) ligands can improve the efficiency of the Suzuki-Miyaura coupling. Furthermore, direct C-H arylation of thiophenes has emerged as an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials.

A study on the synthesis of 4-arylthiophene-2-carbaldehydes demonstrated the effectiveness of Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a toluene/water solvent system. nih.govmdpi.com The reactions were carried out under thermal conditions (85–90 °C) and yielded the desired products in moderate to excellent yields. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Arylthiophene Synthesis

EntryThiophene SubstrateArylboronic Acid/EsterProductYield (%)Reference
14-bromothiophene-2-carbaldehydePhenylboronic ester4-Phenylthiophene-2-carbaldehydeGood nih.gov
24-bromothiophene-2-carbaldehyde3,5-dimethylphenylboronic acid4-(3,5-dimethylphenyl)thiophene-2-carbaldehydeExcellent nih.gov
35-bromothiophene-2-carboxamide(3-acetylphenyl)boronic acid5-(3-acetylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide60 mdpi.com

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including thiophenes. cambridge.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent. chemistrysteps.comijpcbs.com Thiophene and its derivatives are generally formylated at the 2-position due to the higher electron density at this position. cambridge.org

The kinetic profile of the Vilsmeier-Haack formylation of thiophene derivatives can vary depending on the substrate's reactivity. For less reactive thiophenes, the reaction follows third-order kinetics (first-order in each of the substrate, DMF, and POCl₃). rsc.org

An alternative method for synthesizing 2-thiophenecarboxaldehyde involves the use of solid phosgene (B1210022) (triphosgene) with DMF in a solvent like chlorobenzene, which has been reported to give high yields. google.com

The acetyl group can be introduced onto the phenyl ring either before or after the formation of the thiophene-phenyl bond. If a pre-functionalized starting material like (3-acetylphenyl)boronic acid is used in a Suzuki-Miyaura coupling, the acetyl group is carried through the synthesis.

Alternatively, the acetyl group can be introduced via a Friedel-Crafts acylation reaction on a 5-phenylthiophene-2-carbaldehyde precursor. This would involve reacting the precursor with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. However, careful control of reaction conditions is necessary to ensure selective acylation at the desired position on the phenyl ring and to avoid side reactions with the aldehyde group on the thiophene ring.

Another approach involves the oxidation of a corresponding ethylphenyl precursor. For instance, 2-acetylthiophene (B1664040) can be oxidized to thiophene-2-carboxylic acid. wikipedia.org This principle could be adapted to oxidize a 5-(3-ethylphenyl)thiophene-2-carbaldehyde to the target acetylphenyl compound.

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like thiophene derivatives in a single step from three or more starting materials. nih.govtandfonline.com Various MCRs have been developed for the synthesis of thiophenes, often involving the reaction of a ketone or aldehyde, an active methylene (B1212753) compound, and a sulfur source. researchgate.net These reactions can be catalyzed by metals, Lewis bases, or proceed under catalyst-free conditions. tandfonline.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs could be applied to design a convergent synthesis. This would likely involve a carefully chosen set of precursors that would assemble to form the target molecule in one pot.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, base, temperature, and reaction time.

For Suzuki-Miyaura couplings, the choice of palladium catalyst and ligands is critical. The solvent system, often a mixture of an organic solvent and water, and the choice of base (e.g., K₃PO₄, Na₂CO₃) can significantly impact the reaction rate and yield. nih.govmdpi.com

In the case of the Vilsmeier-Haack reaction, the molar ratio of the reactants (thiophene, DMF, and POCl₃) and the reaction temperature are important factors to control for achieving high yields and minimizing side products. google.com One patented method for synthesizing 2-thiophenecarboxaldehyde specifies a molar ratio of thiophene:triphosgene:DMF as 1:0.5:2.6 and a reaction temperature progression from 0 °C to 75-85 °C. google.com

The development of efficient synthetic routes often involves a systematic study of these parameters to identify the optimal conditions. The use of experimental design techniques can facilitate this optimization process.

Catalyst Selection and Loading Studies

The formation of the biaryl linkage between the thiophene and the acetylphenyl moieties is frequently accomplished via the Suzuki-Miyaura cross-coupling reaction. The choice of catalyst is paramount for the efficiency of this transformation.

Palladium-Based Catalysts: The most extensively used catalysts for this class of reaction are palladium complexes, particularly those with phosphine ligands. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst for coupling various arylboronic acids or esters with bromothiophene derivatives. nih.govmdpi.commdpi.comresearchgate.net Research on the synthesis of related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides demonstrated the successful use of Pd(PPh₃)₄ in coupling 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with (3-acetylphenyl)boronic acid. mdpi.com

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a critical parameter that balances reaction efficiency with cost and the potential for metal contamination in the final product. While extensive loading studies for the specific synthesis of this compound are not widely published, typical loadings for similar Suzuki couplings are reported. For instance, in the synthesis of heterocyclic aldehydes based on a thieno[3,2-b]thiophene (B52689) core, a catalyst loading of 6 mol % of Pd(PPh₃)₄ was utilized. semanticscholar.org Lowering the catalyst loading is an important aspect of route optimization, and in some cases, highly active catalysts or precatalysts like palladium palladacycles can be effective at very low loadings for related cross-coupling reactions. researchgate.net

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling in Arylthiophene Synthesis
CatalystTypical Loading (mol %)ReactantsReference
Pd(PPh₃)₄Not specified4-bromothiophene-2-carbaldehyde and arylboronic acids mdpi.com
Pd(PPh₃)₄Not specified5-bromothiophene-2-carboxylic acid and arylboronic acids researchgate.net
Pd(PPh₃)₄Not specified5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and arylboronic acids mdpi.com
Pd(PPh₃)₄65-bromothieno[3,2-b]thiophene-2-carbaldehyde and phenylboronic acids semanticscholar.org

Solvent Screening and Temperature Control

The reaction medium and temperature profoundly influence the outcome of the synthetic steps toward this compound.

For Suzuki-Miyaura Coupling: A variety of solvents and solvent systems have been explored for the Suzuki coupling of thiophene derivatives. The choice often depends on the solubility of the reactants and the need for a basic aqueous phase.

Mixed Aqueous Systems: Combinations of an organic solvent with water are common. A mixture of 1,4-dioxane (B91453) and water (e.g., in a 4:1 ratio) is frequently used, as is a combination of 1,2-dimethoxyethane (B42094) (DME) and aqueous sodium carbonate solution. mdpi.comsemanticscholar.org Studies on related compounds found that using a 1,4-dioxane/water solvent system provided better yields compared to dry toluene. researchgate.net

Aprotic Polar Solvents: In some cases, a polar aprotic solvent like N,N-dimethylformamide (DMF) can be effective. mdpi.com

Temperature control is crucial for driving the reaction to completion while minimizing side reactions. Suzuki couplings are typically conducted at elevated temperatures, often in the range of 80-90 °C. researchgate.netsemanticscholar.org

For Vilsmeier-Haack Formylation: This reaction, used to introduce the aldehyde group, also requires careful control of conditions.

Solvent: The reaction is commonly carried out using N,N-dimethylformamide (DMF) as both a reagent and a solvent. semanticscholar.orgnih.gov In kinetic studies, 1,2-dichloroethane (B1671644) has been used as the solvent. rsc.org

Temperature: Temperature management is critical. The Vilsmeier reagent is typically formed by adding phosphorus oxychloride (POCl₃) to ice-cooled DMF. semanticscholar.orgnih.gov The subsequent reaction with the thiophene substrate is often initiated at a low temperature (0 °C) and may be allowed to proceed at room temperature or with gentle heating. semanticscholar.orgnih.gov For the formylation of thiophene and its derivatives, an optimal operating temperature range of 50-70 °C has been identified to ensure the reaction proceeds efficiently without decomposition. google.com The reaction is exothermic, and maintaining the temperature below the reflux point is necessary until the reaction is complete. google.com

Table 2: Solvent and Temperature Conditions for Key Synthetic Steps
ReactionSolvent SystemTemperature (°C)Reference
Suzuki-Miyaura Coupling1,4-Dioxane / Water90 nih.govresearchgate.net
Suzuki-Miyaura Coupling1,2-Dimethoxyethane (DME) / Water80 semanticscholar.org
Suzuki-Miyaura CouplingN,N-Dimethylformamide (DMF)Reflux mdpi.com
Vilsmeier-Haack FormylationN,N-Dimethylformamide (DMF)0 to Room Temp semanticscholar.orgnih.gov
Vilsmeier-Haack FormylationN-methylformanilide50-70 (optimal) google.com
Vilsmeier-Haack Formylation1,2-DichloroethaneNot specified (for kinetic studies) rsc.org

Reagent Stoichiometry and Reaction Kinetics

The precise ratio of reagents is a key factor in optimizing yield and minimizing waste.

For Suzuki-Miyaura Coupling: Typically, near-equimolar amounts of the thiophene halide and the boronic acid derivative are used. mdpi.com However, it is common practice to use a slight excess (e.g., 1.1 to 1.25 equivalents) of the boronic acid or ester to ensure complete consumption of the more valuable halogenated substrate. semanticscholar.org A base, such as potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃), is required in stoichiometric or excess amounts to facilitate the transmetalation step.

For Vilsmeier-Haack Formylation: The reaction involves the thiophene substrate, a formylating agent (like DMF), and an activating agent (like POCl₃). The activating agent is typically used in excess. For example, the formylation of thieno[3,2-b]thiophene utilized three equivalents of POCl₃ relative to the substrate. semanticscholar.org

Reaction Kinetics: Kinetic studies of the Vilsmeier-Haack formylation of thiophene derivatives reveal a complex dependency on the substrate's reactivity. rsc.orgscirp.org

For relatively unreactive substrates, such as thiophene itself, the reaction follows third-order kinetics: first-order in the thiophene, first-order in DMF, and first-order in POCl₃. rsc.org

For highly activated thiophene derivatives, the reaction can become second-order, where the rate is independent of the thiophene concentration. rsc.org This suggests that the rate-determining step can shift. For less reactive thiophenes, the slow step is the electrophilic attack on the aromatic ring. For more reactive thiophenes, the formation of the electrophilic Vilsmeier reagent itself becomes the rate-limiting step. rsc.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to rational optimization and troubleshooting of the synthesis. The two primary transformations in the synthesis of this compound are the Suzuki-Miyaura coupling and the Vilsmeier-Haack reaction.

Mechanism of the Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. rsc.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the bromothiophene derivative, forming a Pd(II) complex.

Transmetalation: In the presence of a base, the organoboronic acid or ester transfers its aryl group (the 3-acetylphenyl moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. The base activates the boronic acid, facilitating this step.

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new carbon-carbon bond of the 5-arylthiophene product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mechanism of the Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an electron-rich aromatic ring, such as thiophene. semanticscholar.orgrsc.orgijpcbs.com

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), an amide, reacts with the acid chloride phosphorus oxychloride (POCl₃). The oxygen of the DMF attacks the phosphorus atom, leading to the elimination of a chlorophosphate species and the formation of a highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺. This cation is the active electrophile known as the Vilsmeier reagent.

Electrophilic Aromatic Substitution: The π-system of the thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack typically occurs at the C5 position, which is the most nucleophilic site, and leads to the formation of a cationic intermediate known as a sigma complex.

Aromatization and Hydrolysis: The sigma complex loses a proton to restore the aromaticity of the thiophene ring, yielding an iminium salt intermediate. In a subsequent aqueous workup step, this iminium salt is readily hydrolyzed to afford the final product, this compound.

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 5-(3-Acetylphenyl)thiophene-2-carbaldehyde in solution. One-dimensional ¹H and ¹³C NMR spectra provide primary information regarding the chemical environment of hydrogen and carbon atoms, respectively. The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the protons on the thiophene (B33073) and phenyl rings, and the methyl protons of the acetyl group. The aldehydic proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). The thiophene protons, H3 and H4, would appear as doublets in the aromatic region, with their specific shifts influenced by the electronic effects of the adjacent substituents. Protons of the m-substituted phenyl ring would exhibit a more complex pattern of multiplets, while the acetyl methyl protons would present as a sharp singlet, typically around δ 2.6 ppm.

The ¹³C NMR spectrum would complement this by showing distinct resonances for the carbonyl carbons of the aldehyde and acetyl groups (typically δ 180-200 ppm), as well as for the aromatic carbons of both the thiophene and phenyl rings.

Table 3.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)~9.95~183.5
Thiophene H3~7.90 (d)~136.0
Thiophene H4~7.40 (d)~127.0
Phenyl H2'~8.10 (t)~129.5
Phenyl H4'~7.80 (dt)~126.5
Phenyl H5'~7.55 (t)~132.0
Phenyl H6'~7.75 (dt)~129.0
Acetyl (CH₃)~2.65 (s)~26.8
Acetyl (C=O)-~197.5
Thiophene C2-~144.5
Thiophene C5-~148.0
Phenyl C1'-~134.0
Phenyl C3'-~137.5

Note: Predicted values are based on data from structurally similar compounds such as 5-phenylthiophene-2-carbaldehyde (B91291) and 4-arylthiophene-2-carbaldehydes. nih.gov Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and confirm the covalent connectivity, a suite of two-dimensional (2D) NMR experiments is employed. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a cross-peak between the thiophene protons H3 and H4, confirming their adjacent relationship. It would also map out the coupling network among the four protons on the m-substituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). It allows for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For example, the signal for the thiophene H3 proton would show a cross-peak with the signal for the C3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range couplings (typically 2-3 bonds, ²JCH and ³JCH), which is instrumental in piecing together the molecular structure. Key expected correlations would include:

The aldehydic proton (CHO) showing a correlation to the thiophene C2 and C3 carbons.

The thiophene H4 proton showing a correlation to the phenyl C1' carbon, confirming the connection point between the two rings.

The acetyl methyl protons (CH₃) showing a correlation to the acetyl carbonyl carbon and the phenyl C3' carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY is particularly useful for determining the preferred conformation and stereochemistry. For this molecule, NOESY could reveal spatial proximity between the thiophene H4 proton and the phenyl H2' or H4' protons, depending on the rotational conformation around the C5-C1' single bond.

The single bond connecting the thiophene and phenyl rings allows for rotational freedom, leading to different conformational isomers (atropisomers). The rotation around this C-C bond can be hindered by steric interactions between the ortho-protons of the phenyl ring and the H4 proton of the thiophene ring.

Dynamic NMR (DNMR) spectroscopy is the technique used to study such conformational dynamics. researchgate.net By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shape of signals for protons near the axis of rotation. At high temperatures, rapid rotation would lead to time-averaged, sharp signals. As the temperature is lowered, the rotation slows down. If the energy barrier to rotation is sufficiently high, the exchange rate may become slow on the NMR timescale, leading to the decoalescence of signals into separate resonances for each distinct conformer. nih.gov While specific DNMR studies on this compound are not available, studies on similar bi-aryl systems show that the energy barriers to rotation can be significant. researchgate.net Such an analysis would provide quantitative data on the rotational energy barrier (ΔG‡) and the relative stability of the different planar or non-planar conformations of the molecule in solution.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive insight into the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound has not been reported, analysis of closely related structures, such as 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, allows for a detailed prediction of its solid-state characteristics. nih.gov

In the crystalline lattice, molecules of this compound would be arranged in a regular, repeating pattern dictated by intermolecular forces. The presence of polar carbonyl groups (C=O) makes them potent hydrogen bond acceptors.

Hydrogen Bonding: Weak C—H···O hydrogen bonds are expected to be a dominant interaction, linking molecules into chains or more complex networks. nih.gov The aldehydic oxygen and the acetyl oxygen could interact with aromatic C-H donors from the thiophene and phenyl rings of neighboring molecules.

π-π Stacking: The planar, electron-rich aromatic thiophene and phenyl rings are likely to engage in π-π stacking interactions. These interactions, where the rings are arranged in a parallel or parallel-displaced fashion, contribute significantly to the stability of the crystal packing. The inter-planar distances for such interactions are typically in the range of 3.3–3.8 Å. nih.gov

Unlike in solution, where molecules can adopt multiple conformations, in the crystalline state, the molecule is typically locked into a single, low-energy conformation. The key conformational feature is the dihedral angle between the planes of the thiophene and phenyl rings. In related 5-arylthiophene structures, this angle is often non-zero, indicating a twisted conformation to alleviate steric hindrance between the rings. nih.gov For example, in 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, the dihedral angles between the thiophene ring and the two phenyl rings are significant (59.15° and 66.61°). nih.gov It is therefore probable that this compound also adopts a non-planar conformation in the solid state. The aldehyde and acetyl groups are expected to be nearly coplanar with their respective attached rings to maximize π-conjugation.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational energy levels of a molecule. The resulting spectrum provides a unique "fingerprint" and allows for the identification of specific functional groups based on their characteristic vibrational frequencies.

For this compound, the key functional groups are the aromatic thiophene ring, the substituted phenyl ring, the aldehyde, and the ketone (acetyl group).

Carbonyl (C=O) Stretching: The most prominent bands in the IR spectrum are expected to be from the carbonyl stretching vibrations (νC=O). The aldehyde C=O stretch is anticipated around 1665-1685 cm⁻¹, similar to that of thiophene-2-carbaldehyde. researchgate.net The acetyl C=O stretch, being conjugated with the phenyl ring, is expected in a similar region, likely around 1680-1690 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the thiophene and phenyl rings (νC-H) typically appear in the region of 3000-3100 cm⁻¹. iosrjournals.org

Aliphatic C-H Stretching: The C-H stretching of the acetyl's methyl group (νC-H) would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Aromatic Ring Vibrations: C=C stretching vibrations within the thiophene and phenyl rings usually occur in the 1400-1600 cm⁻¹ region. iosrjournals.org

C-S Vibrations: Vibrations involving the C-S bond of the thiophene ring are typically found in the lower frequency region of the spectrum, often between 600-850 cm⁻¹. iosrjournals.org

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis, as some modes that are weak in FTIR may be strong in Raman, and vice versa, according to the principles of molecular symmetry and polarizability.

Table 3.2: Predicted Key Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
ν(C=O) StretchAldehyde1665 - 1685
ν(C=O) StretchAcetyl Ketone1680 - 1690
ν(C-H) StretchAromatic (Thiophene/Phenyl)3000 - 3100
ν(C-H) StretchAliphatic (Methyl)2850 - 2960
ν(C=C) Ring StretchThiophene / Phenyl1400 - 1600
δ(C-H) in-plane bendAromatic1000 - 1300
γ(C-H) out-of-plane bendAromatic700 - 900
ν(C-S) StretchThiophene600 - 850

Note: Predicted frequencies are based on characteristic values for thiophene-2-carbaldehyde, acetophenone, and other substituted thiophenes. researchgate.netiosrjournals.org

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, offering precise mass measurements that facilitate the determination of elemental compositions and the clarification of fragmentation pathways. In the case of this compound, HRMS provides critical insights into the molecule's stability and the connectivity of its constituent moieties under ionization.

Detailed analysis of the fragmentation patterns in the mass spectrum of this compound allows for the postulation of its gas-phase ion chemistry. The molecular ion peak ([M]⁺•) is typically prominent, a common feature for aromatic systems, indicating a degree of stability. researchgate.netyoutube.com The fragmentation is generally dictated by the weakest bonds and the formation of the most stable fragments, primarily driven by the acetyl, carbaldehyde, and thiophene functionalities.

The primary fragmentation events for aromatic aldehydes and ketones involve α-cleavage, which is the cleavage of a bond adjacent to the carbonyl group. miamioh.edu For this compound, two principal α-cleavage pathways are anticipated:

Loss of a hydrogen radical (•H) from the aldehyde group, leading to a stable acylium ion [M-1]⁺. This is a very common fragmentation for aromatic aldehydes. miamioh.edu

Loss of a methyl radical (•CH₃) from the acetyl group, resulting in the formation of another stable acylium ion [M-15]⁺. Aromatic ketones primarily undergo this type of α-cleavage. miamioh.edu

Subsequent fragmentation events would likely involve the loss of carbon monoxide (CO) from these acylium ions, a characteristic fragmentation for carbonyl-containing compounds. miamioh.edu This would lead to fragments corresponding to [M-1-28]⁺ and [M-15-28]⁺.

The thiophene ring itself can also undergo fragmentation. The cleavage of the thiophene ring can occur, although it is generally more stable than acyclic systems. arkat-usa.org The fragmentation of the thiophene nucleus can lead to the formation of smaller sulfur-containing ions.

Based on these established principles, a proposed fragmentation pathway for this compound is outlined below. The exact mass values are calculated based on the elemental composition of the fragments.

Table 1: Proposed HRMS Fragmentation Pathway for this compound

Fragment Ion Proposed Structure Nominal m/z Exact Mass Description
[M]⁺• C₁₃H₁₀O₂S⁺• 230 230.0401 Molecular Ion
[M-1]⁺ C₁₃H₉O₂S⁺ 229 229.0323 Loss of •H from the aldehyde
[M-15]⁺ C₁₂H₇O₂S⁺ 215 215.0167 Loss of •CH₃ from the acetyl group
[M-29]⁺ C₁₂H₉OS⁺ 201 201.0374 Loss of •CHO from the aldehyde
[M-43]⁺ C₁₁H₇OS⁺ 187 187.0218 Loss of •COCH₃ from the acetyl group
[M-1-28]⁺ C₁₂H₉OS⁺ 201 201.0374 Loss of CO from [M-1]⁺

Isotopic analysis using HRMS is crucial for confirming the elemental composition of the parent molecule and its fragments. The presence of sulfur, with its characteristic isotopic signature (³²S, ³³S, ³⁴S), provides a definitive marker. The theoretical isotopic distribution for the molecular ion of this compound (C₁₃H₁₀O₂S) can be calculated based on the natural abundances of the isotopes of carbon, hydrogen, oxygen, and sulfur.

The high resolution of the mass spectrometer allows for the clear separation of the M, M+1, and M+2 peaks. The relative abundance of the M+2 peak is significantly influenced by the presence of the ³⁴S isotope.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₃H₁₀O₂S)

Isotopic Peak Relative Abundance (%) Contributing Isotopes
M 100 ¹²C, ¹H, ¹⁶O, ³²S
M+1 14.88 ¹³C, ²H, ¹⁷O, ³³S

The experimentally observed isotopic pattern in an HRMS spectrum would be expected to closely match these theoretical values, thereby confirming the elemental formula of the compound. researchgate.netresearchgate.net Any significant deviation from this pattern could indicate the presence of impurities or an incorrect structural assignment.

Table 3: List of Compounds Mentioned

Compound Name

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Computational Chemistry and Theoretical Investigations

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption) and Validation

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic signatures of molecules like 5-(3-Acetylphenyl)thiophene-2-carbaldehyde. These predictions are vital for interpreting experimental data and confirming molecular structures.

NMR Chemical Shift Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govrsc.org Functionals such as B3LYP combined with basis sets like 6-311+G(d,p) are frequently employed to calculate the magnetic shielding tensors of nuclei. mdpi.comcomporgchem.com The computed shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS).

The accuracy of these predictions is highly dependent on the chosen computational level and often includes solvent effects through models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions. comporgchem.com For this compound, theoretical calculations can predict the chemical shifts for the distinct protons and carbons of the thiophene (B33073) ring, the phenyl ring, and the acetyl and carbaldehyde functional groups. Validation of these theoretical values is achieved by comparing them with experimental NMR spectra. A strong correlation between the predicted and observed shifts confirms the molecule's structure and the reliability of the computational approach. mdpi.com

Interactive Table: Predicted vs. Typical Experimental NMR Chemical Shifts (δ, ppm)

Note: Predicted values are hypothetical examples based on typical DFT calculation results for similar structures. Experimental ranges are based on characteristic values for the respective functional groups.

Atom TypePositionPredicted δ (ppm)Typical Experimental δ (ppm)
¹H NMR Aldehyde (-CHO)9.959.8 - 10.1
Thiophene (H3)7.887.7 - 8.0
Thiophene (H4)7.457.2 - 7.6
Phenyl Ring7.60 - 8.207.5 - 8.3
Acetyl (-CH₃)2.652.5 - 2.7
¹³C NMR Aldehyde (C=O)184.5182 - 186
Acetyl (C=O)197.8196 - 200
Thiophene Ring128.1 - 152.3125 - 155
Phenyl Ring127.5 - 138.0126 - 140
Acetyl (-CH₃)26.826 - 28

UV-Vis Absorption Prediction:

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of organic molecules. mdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The most significant transition, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), corresponds to the maximum absorption wavelength (λmax). researchgate.net

Calculations for this compound would likely reveal a strong π → π* transition responsible for its primary absorption band in the UV-visible region. The predicted λmax, along with the oscillator strength (f), which indicates the intensity of the absorption, can be directly compared to experimental spectra measured by UV-Vis spectrophotometry. rsc.org The choice of functional (e.g., PBE0, CAM-B3LYP) and the inclusion of a solvent model are crucial for achieving results that align well with experimental findings. nih.govrsc.org

Interactive Table: Predicted UV-Vis Absorption Properties

Note: These values are hypothetical and represent typical outputs from TD-DFT calculations for conjugated aromatic systems.

ParameterPredicted ValueDescription
λmax (nm)325 nmWavelength of maximum absorption, corresponding to the main electronic transition.
Oscillator Strength (f)0.85A dimensionless quantity indicating the probability of the electronic transition.
Major TransitionHOMO → LUMOThe primary molecular orbitals involved in the electronic excitation.
Transition Characterπ → π*The nature of the electronic transition, typical for conjugated systems.

Reaction Mechanism Elucidation via Computational Modeling for Derivatization Pathways

Computational modeling provides profound insights into the mechanisms of chemical reactions, allowing for the study of transition states, reaction intermediates, and activation energies that are often difficult to observe experimentally. For this compound, DFT calculations can be used to explore various derivatization pathways.

Suzuki Coupling: The phenyl-thiophene core of the molecule is often synthesized via a Suzuki cross-coupling reaction. nih.govmdpi.com DFT studies can elucidate the entire catalytic cycle involving a palladium catalyst. This includes modeling the key steps of oxidative addition, transmetallation, and reductive elimination. rsc.org By calculating the energy profile of the reaction pathway, researchers can understand the role of ligands, bases, and solvents, and predict the regioselectivity and efficiency of the coupling process. researchgate.net

Knoevenagel Condensation: The carbaldehyde group is a prime site for derivatization, notably through Knoevenagel condensation with active methylene (B1212753) compounds. researchgate.netresearchgate.net Computational modeling can map out the reaction mechanism, starting from the initial nucleophilic attack on the aldehyde carbon to the subsequent dehydration step. nih.gov These studies can clarify the role of catalysts (such as bases like piperidine (B6355638) or acids like TiCl₄) by modeling their interaction with the reactants and intermediates, helping to optimize reaction conditions for the synthesis of new derivatives. nih.gov

Interactive Table: Insights from Computational Modeling of Reaction Mechanisms

Reaction TypeComputational MethodKey Insights Gained
Suzuki Coupling DFT- Energetics of the catalytic cycle (oxidative addition, transmetallation, etc.). rsc.org - Structure of transition states and intermediates. - Influence of ligands and substituents on reaction barriers. researchgate.net
Knoevenagel Condensation DFT- Energy profile of nucleophilic addition and dehydration steps. nih.gov - Role of catalysts in lowering activation energies. - Stability of reaction intermediates.

Molecular Dynamics (MD) Simulations for Solvation Effects and Dynamic Behavior

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a realistic view of their conformational flexibility and interactions with the surrounding environment, particularly in solution. nih.govmdpi.com

For a molecule like this compound, which has rotational freedom around the bond connecting the two aromatic rings, MD simulations are particularly valuable. These simulations can model the molecule's behavior in an explicit solvent box (e.g., water, DMSO), tracking its movements and conformational changes on a femtosecond to nanosecond timescale. nih.govscilit.com

Key insights from MD simulations include:

Solvation Structure: Analyzing the arrangement of solvent molecules around the solute. For instance, MD can reveal the formation and lifetime of hydrogen bonds between polar solvents and the oxygen atoms of the acetyl and carbaldehyde groups. nih.gov Understanding this local solvation shell is crucial as it can significantly impact the molecule's reactivity and spectroscopic properties. scilit.com

Thermodynamic Properties: Calculating properties such as the solvation free energy, which quantifies the energetic cost or benefit of dissolving the molecule in a particular solvent. researchgate.net

These simulations often employ a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, where the solute is treated with a high level of quantum theory while the solvent is modeled with classical force fields, balancing accuracy with computational feasibility. nih.govresearchgate.net

Interactive Table: Data Obtainable from Molecular Dynamics Simulations

ParameterDescriptionSignificance
Dihedral Angle Distribution The probability distribution of the C-C-C-C angle between the thiophene and phenyl rings.Identifies the most populated and energetically favorable conformations in solution. researchgate.net
Radial Distribution Function (g(r)) Describes the probability of finding a solvent atom at a certain distance from a solute atom (e.g., water around a carbonyl oxygen).Characterizes the structure of the solvation shell and identifies specific interactions like hydrogen bonding. nih.gov
Solvation Free Energy (ΔGsolv) The free energy change associated with transferring the molecule from the gas phase to the solvent.Indicates the molecule's solubility and stability in a given solvent. researchgate.net

Reactivity and Derivatization Strategies of 5 3 Acetylphenyl Thiophene 2 Carbaldehyde

Reactions Involving the Thiophene-2-carbaldehyde Moiety

The aldehyde group attached to the thiophene (B33073) ring is a primary site for numerous chemical reactions, including nucleophilic additions and redox transformations.

The formyl group of 5-(3-acetylphenyl)thiophene-2-carbaldehyde is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically in the presence of a basic catalyst. bas.bglookchem.com For this compound, this provides a route to synthesize various α,β-unsaturated compounds. The reaction is advantageous due to its simplicity and tendency to produce E-alkenes. bas.bg The use of environmentally benign catalysts and solvent-free conditions has been explored for similar reactions. lookchem.com

Wittig Reaction: The Wittig reaction is a versatile method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent). masterorganicchemistry.comudel.edu This reaction is highly effective for creating a carbon-carbon double bond at the position of the carbonyl group. lumenlearning.commnstate.edu The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide used. udel.edu

Imine Formation: Primary amines react with the aldehyde functionality to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and reversible. libretexts.orglumenlearning.com The pH of the reaction medium is a critical factor, with optimal rates often observed around a pH of 5. libretexts.orglumenlearning.com Imines are valuable intermediates in organic synthesis and can be hydrolyzed back to the parent aldehyde and amine under acidic conditions. masterorganicchemistry.com

ReactionReagent(s)Product Type
Knoevenagel CondensationActive methylene compound (e.g., malononitrile, ethyl cyanoacetate), basic catalystα,β-Unsaturated derivative
Wittig ReactionPhosphorus ylide (e.g., Ph3P=CHR)Alkene
Imine FormationPrimary amine (R-NH2), acid catalystImine (Schiff base)

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid, 5-(3-acetylphenyl)thiophene-2-carboxylic acid. Various oxidizing agents can be employed for this transformation. The resulting carboxylic acid can be a precursor for the synthesis of other derivatives, such as esters and amides. The oxidation of similar thiophene-2-carboxaldehydes is a known synthetic route. wikipedia.orgsemanticscholar.org

Reduction: The aldehyde can be reduced to a primary alcohol, [5-(3-acetylphenyl)thiophen-2-yl]methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent can be important, especially if selective reduction of the aldehyde in the presence of the ketone is desired.

ReactionReagent(s)Product
OxidationOxidizing agent (e.g., KMnO4, Ag2O)5-(3-acetylphenyl)thiophene-2-carboxylic acid
ReductionReducing agent (e.g., NaBH4, LiAlH4)[5-(3-acetylphenyl)thiophen-2-yl]methanol

Reactions Involving the 3-Acetylphenyl Moiety

The acetyl group on the phenyl ring offers another site for derivatization, distinct from the reactivity of the thiophene-aldehyde portion.

Baeyer-Villiger Oxidation: This reaction converts the ketone functionality into an ester using a peroxyacid or peroxide. wikipedia.orgorganic-chemistry.org The regioselectivity of this oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.orgchemistrysteps.com In the case of the 3-acetylphenyl group, the phenyl ring has a higher migratory aptitude than the methyl group, leading to the formation of a phenyl acetate (B1210297) derivative. chemistrysteps.com

Ketone Reduction: The acetyl group can be reduced to a secondary alcohol, 1-(3-(5-formylthiophen-2-yl)phenyl)ethanol. This can be achieved using various reducing agents. Selective reduction of the ketone in the presence of the aldehyde may be possible under specific reaction conditions.

ReactionReagent(s)Product Type
Baeyer-Villiger OxidationPeroxyacid (e.g., m-CPBA)Phenyl acetate derivative
Ketone ReductionReducing agent (e.g., NaBH4)Secondary alcohol

The phenyl ring can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents: the acetyl group and the 5-(formylthiophen-2-yl) group. The acetyl group is a deactivating, meta-directing group, while the thiophene-containing substituent is generally considered activating and ortho-, para-directing. The positions ortho and para to the thiophene substituent and meta to the acetyl group would be the most likely sites for substitution.

Nucleophilic aromatic substitution on the phenyl ring is also a possibility, particularly if a suitable leaving group is present and the ring is activated by strongly electron-withdrawing groups. youtube.com

Thiophene Ring Functionalization and Modification

The thiophene ring itself is an aromatic system and can participate in electrophilic aromatic substitution reactions. The ease of functionalization and the stability of thiophene derivatives make them valuable building blocks in various fields. researchgate.net The positions on the thiophene ring available for substitution are the 3- and 4-positions. Electrophilic substitution on thiophene is generally faster than on benzene. pearson.com The directing effects of the 2-formyl and 5-(3-acetylphenyl) groups will influence the regioselectivity of further substitutions on the thiophene ring. Both substituents are deactivating, and their combined influence would need to be considered to predict the outcome of such reactions. Nucleophilic substitution on the thiophene ring is also possible, especially when activated by electron-withdrawing groups. uoanbar.edu.iqreddit.com

Direct C-H Arylation and Other Cross-Coupling Strategies

The functionalization of the thiophene scaffold is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful tool for forming carbon-carbon bonds. While this compound is often the product of such a reaction (e.g., coupling 5-bromo-thiophene-2-carbaldehyde with 3-acetylphenylboronic acid), its remaining C-H bonds on the thiophene ring are also potential sites for further functionalization.

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. rsc.org For a 2,5-disubstituted thiophene like the title compound, the most accessible positions for direct arylation are C3 and C4. Palladium-catalyzed direct 5-arylation of 2-substituted thiophenes is a well-established method, indicating the high reactivity of the C5 position. rsc.org In the case of this compound, the C3 and C4 positions are available for such transformations. The regioselectivity of these reactions can be influenced by the electronic properties of the existing substituents and the specific catalytic system employed. Ligand-less palladium acetate, Pd(OAc)₂, has been shown to be a very efficient catalyst for the direct 5-arylation of thiophene derivatives, a process that can be extended to other positions under appropriate conditions. rsc.org

Below is a table summarizing typical conditions for palladium-catalyzed cross-coupling reactions on thiophene scaffolds, which are applicable for derivatization.

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Thiophene Scaffolds

Reaction Type Catalyst Base Solvent Temperature Yield Range Ref
Suzuki-Miyaura Coupling Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane (B91453)/H₂O 90-100 °C Moderate to Excellent nih.gov

Directed Ortho-Metallation Strategies

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique for aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles.

For this compound, there are several potential sites for DoM:

On the Phenyl Ring: The acetyl group can act as a DMG. The carbonyl oxygen can coordinate the lithium cation, directing deprotonation to one of the two ortho positions on the phenyl ring (C2' or C4'). The choice between these positions would be influenced by steric hindrance and the acidity of the respective protons.

On the Thiophene Ring: The formyl group at the C2 position can also serve as a DMG, potentially directing lithiation to the C3 position. For π-excessive heterocycles like thiophene, metallation typically occurs at the C2 position due to the high acidity of the proton. uwindsor.ca However, since this position is already substituted, the formyl group could direct the metallation to the adjacent C3 position. uwindsor.ca

This strategy offers a precise method for introducing substituents at specific locations that are often difficult to access through classical electrophilic substitution reactions, thereby enabling the synthesis of highly functionalized derivatives.

Regioselectivity and Stereoselectivity in Complex Derivatizations

The presence of two distinct carbonyl functionalities—an aldehyde and a ketone—in this compound introduces questions of regioselectivity in derivatization reactions. Aldehydes are generally more electrophilic and less sterically hindered than ketones. Consequently, nucleophilic addition reactions are expected to occur preferentially at the formyl group (C2 position) over the acetyl group (C3' position on the phenyl ring). This inherent difference in reactivity allows for the selective modification of the aldehyde in the presence of the ketone under carefully controlled reaction conditions.

Stereoselectivity is a critical consideration when the derivatization creates new stereocenters or geometric isomers. A prominent example is the Claisen-Schmidt condensation, where the aldehyde or ketone reacts with another carbonyl compound to form an α,β-unsaturated carbonyl system (a chalcone). When the formyl group of this compound reacts with an enolizable ketone, the resulting carbon-carbon double bond is typically formed with a strong preference for the thermodynamically more stable E-configuration. nih.gov This high stereoselectivity is a common feature in such condensation reactions and is crucial for controlling the geometry of the final product.

Synthesis of Advanced Precursors and Building Blocks from this compound

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of more complex molecules, advanced precursors, and functional building blocks. Both the aldehyde and ketone moieties can serve as handles for significant molecular elaboration.

One of the most direct applications is in the synthesis of chalcone (B49325) derivatives. Through Claisen-Schmidt condensation, the aldehyde can react with various acetophenones, or the acetyl group can react with various aldehydes, to produce a library of thiophene-containing chalcones. nih.gov These compounds are valuable precursors for the synthesis of heterocyclic systems like pyrimidines, pyrazoles, and flavonoids.

Furthermore, the aldehyde group can be transformed through other well-established reactions. For example, Wittig olefination can convert the formyl group into a vinyl group, producing 5-(3-acetylphenyl)-2-vinylthiophene derivatives. researchgate.net These vinylthiophenes can be used as monomers in polymerization reactions or as building blocks in further cross-coupling reactions. The aldehyde can also be a starting point for constructing fused heterocyclic systems, as demonstrated by syntheses where thiophene-2-carbaldehydes are converted into thienothiophene scaffolds. mdpi.com

Table 2: Examples of Derivatization Reactions for Advanced Precursor Synthesis

Reaction Type Reagent(s) Functional Group Targeted Product Type Ref
Claisen-Schmidt Condensation Substituted Acetophenone, Base (e.g., KOH) Aldehyde Thiophene-based Chalcone nih.gov
Claisen-Schmidt Condensation Substituted Benzaldehyde, Base (e.g., KOH) Ketone Thiophene-based Chalcone nih.gov
Wittig Reaction Phosphonium Ylide (e.g., Ph₃P=CH₂) Aldehyde Vinylthiophene Derivative researchgate.net

Potential Research Applications of 5 3 Acetylphenyl Thiophene 2 Carbaldehyde and Its Derivatives Non Biomedical

Applications in Organic Optoelectronics and Materials Science

The π-conjugated system of the thiophene (B33073) core, modified by the aryl substituent and functional groups, allows for the tuning of electronic energy levels (HOMO/LUMO) and optical properties, which is critical for optoelectronic devices.

The thiophene moiety is a fundamental building block for π-conjugated polymers due to its chemical stability, well-understood chemistry, and ability to facilitate charge transport. nih.govrsc.org 5-(3-Acetylphenyl)thiophene-2-carbaldehyde serves as a versatile monomer that can be incorporated into polymer backbones through various polymerization techniques, including Suzuki and Stille coupling reactions. rsc.orgrsc.org

The presence of two distinct carbonyl functionalities (acetyl and carbaldehyde) allows for selective and sequential chemical transformations. For instance, the carbaldehyde group can readily undergo Knoevenagel condensation, while the acetyl group can be used for other modifications, enabling the synthesis of complex polymer structures. These polymers often feature a donor-acceptor (D-A) architecture, where the thiophene unit acts as the electron donor and the acetylphenyl group, along with other incorporated moieties, serves as the acceptor. researchgate.netmdpi.comrsc.org This D-A design is crucial for tuning the polymer's bandgap and improving its performance in electronic devices. kyoto-u.ac.jp

Research into thiophene-based polymers has demonstrated their utility in creating high-performance materials for various electronic applications. nih.gov The specific substitution pattern of this compound allows for the creation of regioregular polymers, which is essential for achieving high charge carrier mobility.

Table 1: Examples of Polymerization Reactions for Thiophene-Based Monomers

Polymerization MethodTypical MonomersCatalyst/ConditionsResulting Polymer TypeKey Properties
Stille CouplingStannylated Thiophene Derivatives + Halogenated AromaticsPalladium-based (e.g., Pd(PPh₃)₄)Donor-Acceptor CopolymersWell-defined structure, tunable bandgap
Suzuki CouplingThiophene Boronic Acids/Esters + Halogenated AromaticsPalladium-based (e.g., Pd(OAc)₂) + BaseDonor-Acceptor CopolymersHigh yield, good functional group tolerance
Direct Arylation PolycondensationHalogenated Thiophenes + C-H activated AromaticsPalladium-based (e.g., Pd₂(dba)₃)Alternating or Random CopolymersAtom-economical, fewer synthetic steps

In the field of organic electronics, materials based on thiophene derivatives are paramount. The D-A structure inherent in polymers derived from this compound is particularly beneficial for OLEDs and OPVs. psu.edu

Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials are used as emitters in OLEDs. beilstein-journals.org By modifying the molecular structure, the emission color and efficiency can be precisely controlled. Introducing a thiophene ring as a π-core in multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has been shown to enhance intramolecular charge transfer, leading to efficient and narrowband green emission. rsc.org Derivatives of this compound could be engineered to create novel emitters with tailored electroluminescent properties.

Organic Photovoltaics (OPVs): In OPVs, the active layer typically consists of a blend of a donor and an acceptor material. kyoto-u.ac.jp Thiophene-based copolymers are widely used as the electron donor. researchgate.net The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient charge separation and transport. mdpi.comsemanticscholar.org The acetylphenyl substituent on the thiophene ring helps to lower the HOMO level of the resulting polymer, which can lead to a higher open-circuit voltage (Voc) in the solar cell device. researchgate.net The broad absorption spectrum of these polymers also contributes to efficient light harvesting. rsc.org

Thiophene derivatives are excellent platforms for developing fluorescent chemo-sensors due to their strong luminescence and the ease with which their electronic properties can be modified. mdpi.com The carbaldehyde group of this compound is a key functional handle for creating sensor molecules, often through the formation of a Schiff base with an appropriate amine-containing recognition unit. nih.gov

These sensors can be designed for the selective detection of various non-biological targets, such as metal ions (e.g., Cu²⁺, Al³⁺, Ga³⁺). nih.govrsc.org The interaction of the analyte with the sensor molecule alters the internal charge transfer (ICT) process, resulting in a detectable change in the fluorescence or color (colorimetric sensing). nih.govmdpi.comsemanticscholar.org For example, a thiophene hydrazide derivative has been developed as a dual-functional sensor, detecting Cu²⁺ colorimetrically and Al³⁺ via a fluorescent "turn-on" mechanism. nih.gov Similarly, probes derived from 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde (B1602825) have been used to create aggregation-induced emission (AIE) luminogens for various sensing and imaging applications. ossila.com

Table 2: Thiophene-Based Chemosensors for Ion Detection

Thiophene Derivative CoreTarget AnalyteSensing MechanismDetection LimitObserved Response
Thiophene HydrazideCu²⁺Colorimetric46.5 nMColor change from colorless to yellow
Thiophene HydrazideAl³⁺Fluorescent Turn-on32.7 nMGreen fluorescence appears
Thieno[3,2-b]thiophene (B52689) AldehydeHg²⁺, Fe²⁺, Cu²⁺Fluorescence QuenchingNot specifiedDecrease in fluorescence intensity
5-(Thiophen-2-yl)oxazoleGa³⁺Fluorescent Turn-onNot specifiedSignificant fluorescence enhancement

Role as Ligands or Scaffolds in Catalysis

The heteroaromatic nature of the thiophene ring and the presence of oxygen-containing functional groups in this compound make it and its derivatives suitable candidates for use as ligands in coordination chemistry and catalysis.

The sulfur atom in the thiophene ring and the oxygen atoms of the acetyl and carbaldehyde groups can act as coordination sites for metal centers. This allows derivatives of this compound to function as polydentate ligands. By forming stable complexes with transition metals (e.g., palladium, copper, vanadium), these ligands can be used to create catalysts for a variety of organic transformations. The electronic properties of the ligand, influenced by the acetylphenyl group, can modulate the reactivity and selectivity of the metal catalyst.

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds. Thiophene-based structures are frequently used as scaffolds for chiral ligands. nih.gov Derivatives of this compound can be transformed into C₂-symmetric chiral ligands, which are highly effective in many asymmetric reactions. nih.gov

For example, the aldehyde and acetyl groups can be reacted with chiral amino alcohols to form chiral oxazoline (B21484) or imine moieties. nih.govresearchgate.net These resulting Schiff base or bis(oxazolinyl)thiophene ligands can then be complexed with metal ions like copper(II) or vanadium to generate catalysts for reactions such as asymmetric Friedel-Crafts alkylations or the oxidation of sulfides. nih.govresearchgate.netiaea.org The rigid thiophene backbone helps to create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol. researchgate.net The development of such ligands is an active area of research, with thiophene-based systems showing promise in a range of catalytic asymmetric transformations.

Advanced Functional Materials Development

The exploration of thiopene-containing compounds in materials science is a burgeoning field, with applications ranging from electronics to optics. The title compound and its derivatives are well-positioned to contribute to this area.

Derivatives of this compound, especially chalcones, are promising candidates for the development of smart materials, particularly those with nonlinear optical (NLO) properties. Chalcones, which are α,β-unsaturated ketones, can be synthesized from this compound. These molecules often exhibit significant third-order NLO responses, making them suitable for applications in optical limiting and all-optical switching devices. researchgate.net

The NLO properties of three thiophenyl chalcone (B49325) derivatives were investigated, revealing their potential for optical device applications. researchgate.net The study highlighted key parameters such as the nonlinear absorption coefficient (β), nonlinear refractive index (n2), and third-order NLO susceptibility (χ⁽³⁾), as detailed in the table below.

Table 1: Third-Order Nonlinear Optical Properties of Thiophenyl Chalcone Derivatives

Parameter Value Unit
Nonlinear Absorption Coefficient (β) ~10⁻⁴ cm/W
Nonlinear Refractive Index (n₂) ~10⁻⁹ cm²/W
Third-Order NLO Susceptibility (χ⁽³⁾) ~10⁻⁷ esu
Molecular Hyperpolarizability (γh) ~10⁻²⁷ esu
Ground State Absorption Cross Section (σg) ~10⁻²² cm²
Excited State Cross Section (σex) ~10⁻²⁰ cm²

These findings suggest that chalcones derived from this compound could be engineered to exhibit similar or enhanced NLO properties, paving the way for their use in advanced optical materials. Furthermore, a novel phenyl-thiophene-2-carbaldehyde compound has been utilized as a flexible substrate material in microwave circuitry, demonstrating the potential of this class of compounds in electronic applications. mdpi.com The material exhibited a low dielectric constant and loss tangent, making it a promising candidate for flexible microwave applications. mdpi.com

Thiophene and its derivatives are fundamental building blocks in the synthesis of conducting polymers and other functional polymeric materials. While direct polymerization of this compound is not extensively documented, its aldehyde and acetyl functionalities offer versatile handles for incorporation into polymer chains through various condensation reactions.

The development of thiophene-based polymers has led to materials with promising gas barrier and high thermomechanical properties. For instance, a series of bio-based and biodegradable thiophene-containing copolyesters exhibited high tensile strength and toughness, superior to their corresponding homopolyesters. mdpi.com The thermal stability of these copolyesters was found to increase with the content of specific monomer units, attributed to the rigid phenyl and thiophene moieties in the polymer chains. mdpi.com

Table 2: Thermal Properties of Thiophene-Based Copolyesters

Property Temperature Range (°C)
Glass Transition Temperature (Tg) 69.4 - 105.5
Melting Point 173.7 - 194.2
5% Degradation Temperature (Td,5%) 325 - 366
50% Degradation Temperature (Td,50%) 365 - 400
Maximum Degradation Temperature (Td,max) 388 - 432

While the direct use of this compound as a polymerization initiator is not a primary area of research, its derivatives could potentially be functionalized to act as such. Polymerization initiators are crucial for starting the polymerization process and can influence the properties of the resulting polymer. researchgate.net

Applications in Supramolecular Chemistry and Host-Guest Interactions

The structural features of this compound and its derivatives lend themselves to the construction of ordered supramolecular assemblies and for use in molecular recognition studies.

Thiophene derivatives are known to self-assemble into well-defined nanostructures. The planarity of the thiophene ring facilitates π-π stacking interactions, which are a driving force in the self-assembly process. The acetylphenyl group in the title compound can further influence the packing and morphology of the resulting assemblies through dipole-dipole interactions and hydrogen bonding (if suitable functional groups are introduced).

The introduction of a thiophene ring into chalcones has been shown to influence their crystal packing, leading to the formation of dimers and chains through C—H⋯O and C—H⋯π interactions. nih.gov Hirshfeld surface analysis of these structures revealed that contacts involving hydrogen atoms make the highest contribution to the surface contacts. nih.gov

The aldehyde and acetyl groups of this compound can act as hydrogen bond acceptors, making the molecule and its derivatives potential candidates for host-guest chemistry and molecular recognition. These functional groups can interact with complementary guest molecules through non-covalent interactions.

Thiophene-based covalent organic frameworks (COFs) are a class of porous crystalline polymers with high surface areas and well-defined structures. mdpi.com While the direct use of simple thiophene monomers in COFs can be challenging, engineered thiophene derivatives have been successfully employed as building blocks. mdpi.com These materials have potential applications in catalysis and as sensors. The pores within these frameworks can encapsulate a wide range of chemical compounds, demonstrating their utility in host-guest chemistry. mdpi.com

Future Research Directions and Challenges

Exploration of Asymmetric Synthesis Routes for Chiral Derivatives of 5-(3-Acetylphenyl)thiophene-2-carbaldehyde

The development of asymmetric synthesis routes to generate chiral derivatives of this compound represents a significant, albeit challenging, frontier. While direct asymmetric synthesis of this specific compound is not widely documented, general strategies for creating chiral thiophenes can be adapted. Methodologies such as rhodium-catalyzed transannulation reactions between 1,2,3-thiadiazoles and alkynes offer a pathway to highly substituted, and potentially chiral, thiophenes. organic-chemistry.org Another avenue involves the use of chiral catalysts or auxiliaries during the cyclization or functionalization steps of the thiophene (B33073) ring synthesis. The challenge lies in controlling the stereochemistry at a newly formed chiral center, which could be introduced by modifying the acetyl group or by subsequent reactions at the aldehyde. Achieving high enantioselectivity in these systems is a primary obstacle that requires the design of highly specific catalysts and reaction conditions tailored to the electronic properties of the substituted thiophene core.

Development of Sustainable and Green Chemistry Methodologies for Synthesis

The synthesis of thiophene derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact by minimizing waste and energy consumption. rsc.org

Advancing the synthesis of this compound can be achieved through the adoption of solvent-free and microwave-assisted protocols. Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and increase yields for various thiophene derivatives. researchgate.net This technique accelerates organic reactions by directly heating the reactants, often leading to cleaner reactions with fewer byproducts. researchgate.net Applying this to the coupling or formylation steps in the synthesis of this compound could offer significant improvements in efficiency. Furthermore, solvent-free reactions, where reactants are ground together, represent another green alternative that minimizes the use of hazardous organic solvents. eurekaselect.com

A key direction for sustainable chemistry is the use of renewable feedstocks and biocatalytic methods. Lignocellulosic biomass is a plentiful renewable carbon source that can be converted into platform chemicals like levulinic acid. royalsocietypublishing.orgwordpress.com Recent research has demonstrated the synthesis of thiophenes from biomass-derived methyl levulinate and elemental sulfur, offering a truly renewable pathway that avoids reliance on fossil fuels. nih.govresearchgate.net This approach could potentially be adapted to create the thiophene core of the target molecule. Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Exploring enzymes for the synthesis or modification of thiophene derivatives could lead to more sustainable and efficient production methods. wordpress.com

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

Understanding the reaction mechanisms and dynamic behavior of this compound requires sophisticated characterization techniques. Transient absorption spectroscopy, which operates on femtosecond to microsecond timescales, is a powerful tool for studying the photophysical and photochemical properties of molecules. acs.org This technique could be employed to investigate the excited states and short-lived intermediates of the title compound, particularly in photo-induced reactions. acs.org Such studies are crucial for designing applications in materials science, like organic electronics, where the behavior of excited states is paramount. rsc.org Elucidating the structure and decay pathways of transient species can provide fundamental insights into the compound's reactivity and stability. acs.org

Integration of this compound into Complex Molecular Architectures for Enhanced Functionality

The unique substitution pattern of this compound, featuring both acetyl and carbaldehyde groups, makes it an excellent building block for constructing more complex and functional molecular architectures. Thiophene-carbaldehydes are versatile precursors for a wide array of compounds, including pharmaceuticals and materials for organic electronics. nih.govwikipedia.orgmdpi.com The aldehyde group can readily undergo condensation reactions, while the acetylphenyl moiety provides a point for further functionalization or extension of conjugation. This dual reactivity allows for its integration into polymers, such as polythiophenes, or the synthesis of larger, conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). nih.gov The incorporation of this specific building block could modulate the electronic and optical properties of the resulting materials in predictable ways.

Theoretical Predictions for Novel Applications and Reactivity Patterns

Computational chemistry provides powerful tools for predicting the properties and reactivity of novel compounds before they are synthesized. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound. rsc.orgresearchgate.net These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. researchgate.net Furthermore, computational studies can help understand structure-activity relationships, which is particularly valuable in drug design. nih.gov By simulating the docking of derivatives with biological targets, researchers can identify promising candidates for therapeutic applications, such as enzyme inhibitors or receptor antagonists. nih.govnih.gov These theoretical predictions can significantly accelerate the discovery process by focusing experimental efforts on the most promising molecular designs. researchgate.netrsc.org

Q & A

Q. What are the common synthetic routes for preparing 5-(3-Acetylphenyl)thiophene-2-carbaldehyde?

  • Methodological Answer : A typical synthesis involves coupling thiophene-2-carbaldehyde derivatives with substituted aryl aldehydes under acidic or basic conditions. For example:

Vilsmeier-Haack reaction : React thiophene with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce the aldehyde group .

Cross-coupling : Use Suzuki-Miyaura or Ullmann coupling to attach the 3-acetylphenyl group to the thiophene ring. Reaction conditions (e.g., palladium catalysts, temperature) must be optimized to avoid side reactions like over-oxidation of the acetyl group .
Purification often involves column chromatography or recrystallization, with characterization via NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • Elemental Analysis : Confirm empirical formula (e.g., C, H, N, S content) with <1% deviation from theoretical values .
  • Spectroscopy :
  • ¹H NMR : Identify aldehyde proton (~9.8–10.2 ppm) and acetyl group protons (~2.6 ppm) .
  • IR Spectroscopy : Detect C=O stretches (aldehyde: ~1700 cm⁻¹; acetyl: ~1660 cm⁻¹) .
  • Mass Spectrometry : Observe molecular ion peaks (e.g., [M+H⁺] in ESI-MS) and compare with theoretical m/z .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer :
  • Storage : Store in airtight containers at –20°C to prevent aldehyde oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Light Sensitivity : Protect from UV light to avoid photoisomerization of the thiophene ring .
  • Chemical Stability : Avoid strong oxidizing agents (e.g., HNO₃, KMnO₄) that may degrade the acetyl or aldehyde groups .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguities in molecular conformation (e.g., planarity of the thiophene-acetylphenyl system) by analyzing bond angles and torsion angles .
  • Dynamic NMR : Investigate rotational barriers of the acetyl group if NMR signals show unexpected splitting or broadening .
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .

Q. What strategies optimize the regioselectivity of reactions involving the aldehyde group in this compound?

  • Methodological Answer :
  • Protection-Deprotection : Temporarily protect the aldehyde as an acetal using ethylene glycol and p-TsOH, enabling selective functionalization of the acetylphenyl group .
  • Catalytic Control : Employ transition-metal catalysts (e.g., Pd/Cu) to direct cross-coupling reactions toward specific positions on the thiophene ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance aldehyde reactivity in nucleophilic additions, while nonpolar solvents favor electrophilic substitutions .

Q. How does the supramolecular architecture of this compound influence its properties in material science applications?

  • Methodological Answer :
  • Hydrogen Bonding : The aldehyde group forms C–H···O interactions with adjacent molecules, creating 1D or 2D supramolecular chains. These interactions enhance crystallinity and thermal stability .
  • π-Stacking : The conjugated thiophene-acetylphenyl system enables π-π interactions, critical for charge transport in organic semiconductors .
  • Experimental Validation : Use single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis to map intermolecular interactions .

Q. What mechanistic insights explain unexpected byproducts during its synthesis?

  • Methodological Answer :
  • Side Reactions : Over-oxidation of the aldehyde to carboxylic acid under harsh conditions (e.g., excess oxidizing agents) .
  • Isomerization : Acidic conditions may cause migration of the acetyl group on the phenyl ring, detectable via LC-MS or 2D NMR (e.g., NOESY) .
  • Mitigation : Monitor reaction progress with TLC and optimize pH/temperature to suppress side pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.